molecular formula C9H11NO3 B2657417 5-Amino-2-methoxy-4-methylbenzoic acid CAS No. 70752-50-0

5-Amino-2-methoxy-4-methylbenzoic acid

Cat. No. B2657417
CAS RN: 70752-50-0
M. Wt: 181.191
InChI Key: HAHOYCUGVXDJIQ-UHFFFAOYSA-N
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Description

5-Amino-2-methoxy-4-methylbenzoic acid is a compound with the CAS Number: 70752-50-0 . It has a molecular weight of 181.19 . It is used as a reagent in the synthesis of several organic compounds .


Molecular Structure Analysis

The IUPAC name for this compound is 5-amino-2-methoxy-4-methylbenzoic acid . The InChI code for this compound is 1S/C9H11NO3/c1-5-3-8 (13-2)6 (9 (11)12)4-7 (5)10/h3-4H,10H2,1-2H3, (H,11,12) .


Chemical Reactions Analysis

This compound is used as a reagent in the synthesis of several organic compounds, including dihydroxylphenyl amides which are Hsp90 inhibitors . It is also used in the synthesis of a series of 2,5-diaminopyrimidine inhibitors of Bruton’s tyrosine kinase, which have potential for use in cancer drug development .


Physical And Chemical Properties Analysis

5-Amino-2-methoxy-4-methylbenzoic acid is a solid at room temperature . The compound should be stored in a refrigerator .

Scientific Research Applications

Safety and Hazards

This compound is classified under GHS07 and has the signal word 'Warning’ . The hazard statements associated with this compound are H302, H315, H319, H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing with plenty of soap and water if it comes into contact with skin .

properties

IUPAC Name

5-amino-2-methoxy-4-methylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3/c1-5-3-8(13-2)6(9(11)12)4-7(5)10/h3-4H,10H2,1-2H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAHOYCUGVXDJIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1N)C(=O)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Amino-2-methoxy-4-methylbenzoic acid

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